molecular formula C11H11BrO4 B12048966 3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid

3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B12048966
M. Wt: 287.11 g/mol
InChI Key: VBAUQRGFMKLKAV-ONEGZZNKSA-N
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Description

3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative featuring a bromine atom at the 5-position and methoxy groups at the 2- and 3-positions of the aromatic ring (Figure 1). This compound belongs to a class of α,β-unsaturated carboxylic acids, which are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The presence of electron-donating methoxy groups and electron-withdrawing bromine creates a unique electronic environment, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

(E)-3-(5-bromo-2,3-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11BrO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+

InChI Key

VBAUQRGFMKLKAV-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C/C(=O)O)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)C=CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid typically involves the bromination of 2,3-dimethoxybenzaldehyde followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and Wittig reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the propenoic acid moiety to an alcohol or alkane.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight logP* CAS Number
3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid 5-Br, 2,3-OCH₃ C₁₁H₁₁BrO₄ 287.11 ~2.5 Not available
(E)-3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid 5-Br, 2-OCH₂CH₃ C₁₁H₁₁BrO₃ 271.11 ~3.0 175135-12-3
3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid 3-Br, 4-OCH₃ C₁₀H₉BrO₃ 257.08 ~2.8 1080-07-5
Ferulic acid 4-OH, 3-OCH₃ C₁₀H₁₀O₄ 194.18 1.51 1135-24-6
3-(2-Fluorophenyl)prop-2-enoic acid 2-F C₉H₇FO₂ 166.15 1.2 451-69-4

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • The ethoxy group in the 2-ethoxy-5-bromo analog increases logP (~3.0) compared to the target compound’s methoxy groups (~2.5).
  • Fluorine substitution (logP ~1.2) reduces lipophilicity relative to bromine due to lower atomic mass and polarizability.

Hydroxyl groups in ferulic acid enhance hydrogen-bonding capacity, lowering logP (1.51) compared to methoxy-substituted analogs.

Research Implications

  • Compared to natural phenolic acids (e.g., ferulic acid), synthetic brominated derivatives exhibit tailored electronic properties for targeted bioactivity studies.

Biological Activity

3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid is a phenolic compound with significant potential in medicinal chemistry due to its structural features and biological activities. This compound is a derivative of cinnamic acid, characterized by the presence of a bromine atom and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C12H13BrO4. Its structure includes:

  • A brominated phenyl group , which enhances its biological activity.
  • Methoxy substituents that may modulate its pharmacological properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant and radical scavenging properties . These activities are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that brominated phenolic compounds can act as potent anticancer agents . For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Inhibition of tubulin polymerization , which disrupts mitosis in cancer cells .
  • Inducing apoptosis in tumor cells, thereby reducing tumor growth .

Table 1: Biological Activity Overview

CompoundActivityIC50 (µM)Mechanism
This compoundAntioxidantTBDRadical scavenging
Related BromophenolsAnticancer< 5Tubulin inhibition
KGP18Cytotoxicity0.85 ± 0.02Tubulin polymerization inhibition

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in treating infections.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

  • Binding to Enzymes or Receptors : The bromine atom enhances binding affinity to various enzymes or receptors involved in cellular signaling pathways.
  • Inhibition of Key Pathways : It may inhibit pathways critical for cell proliferation and survival, particularly in cancerous cells .

Case Studies

Several studies have explored the effects of structurally similar compounds on cancer cell lines:

  • One study highlighted a series of brominated compounds that exhibited IC50 values below 1 µM against human prostate cancer cells, indicating a strong potential for therapeutic applications .
  • Another investigation focused on the mechanism of action involving apoptosis induction in HeLa cells through the activation of caspases, underscoring the importance of further research into this compound's effects on different cancer types .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid?

A common approach involves aldol condensation or coupling reactions using brominated phenolic precursors. For example, chalcone derivatives (α,β-unsaturated ketones) can be synthesized via base-catalyzed condensation of substituted acetophenones and aldehydes, followed by oxidation to carboxylic acids . Optimize reaction conditions (e.g., solvent, temperature) to improve yields, noting that crude yields for similar brominated chalcones may range from 30–50% .

Q. How can the purity and structural integrity of this compound be validated?

Use HPLC-MS (≥95% purity threshold) for purity assessment and multinuclear NMR (¹H/¹³C) for structural confirmation. Key NMR signals include:

  • Aromatic protons in the 6.5–7.5 ppm range (substituted benzene).
  • Olefinic protons (δ 6.2–7.0 ppm, coupling constant J ≈ 16 Hz for trans-configuration). IR spectroscopy can confirm carbonyl (C=O, ~1675 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

Q. What are the optimal storage conditions to maintain stability?

Store at 0–6°C under inert atmosphere to prevent degradation, as brominated aromatic compounds are often light- and moisture-sensitive . For long-term stability, lyophilize and store in amber vials with desiccants.

Advanced Research Questions

Q. How do electronic effects of substituents (Br, OMe) influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine at the 5-position enhances electrophilic aromatic substitution (EAS) at the 2- and 4-positions, while methoxy groups (electron-donating) direct reactivity to ortho/para sites. Computational studies (e.g., DFT-B3LYP/6-31G*) can model charge distribution and predict regioselectivity . Experimental validation via Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) is recommended .

Q. What strategies resolve contradictions in regioselective bromination of dimethoxyphenyl precursors?

Conflicting bromination outcomes (e.g., para vs. ortho addition) may arise from solvent polarity or catalyst choice. For example, using Lewis acids (FeBr₃) in non-polar solvents favors para-bromination, while polar solvents (e.g., DMF) promote ortho products . Monitor reaction progress via TLC and isolate intermediates using flash chromatography.

Q. How can this compound serve as a scaffold for bioactive molecule development?

The α,β-unsaturated carboxylic acid moiety enables Michael addition or cyclocondensation reactions to generate heterocycles (e.g., pyrazoles, thiazoles) with potential bioactivity. Similar brominated chalcones exhibit antimicrobial and anticancer properties, suggesting structure-activity relationship (SAR) studies could explore substituent effects on target binding .

Q. What computational tools are suitable for predicting spectroscopic properties or reaction pathways?

DFT calculations (e.g., Gaussian 16) with B3LYP/6-31G* basis sets model vibrational frequencies (IR) and NMR chemical shifts with >90% accuracy compared to experimental data . For reaction mechanism elucidation, use transition state theory (TS) to identify energy barriers in key steps like enolate formation or bromine displacement.

Methodological Considerations

  • Synthetic Optimization : Adjust stoichiometry of brominated precursors (e.g., 5-Bromo-2-methoxyphenol ) to minimize di-substitution byproducts.
  • Analytical Cross-Validation : Combine LC-MS for purity with X-ray crystallography (if crystals form) to resolve stereochemical ambiguities .
  • Biological Assays : Screen derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR-based binding assays .

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